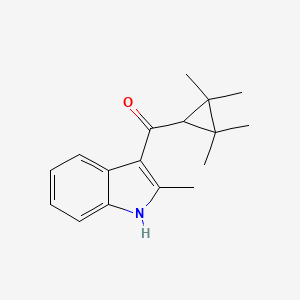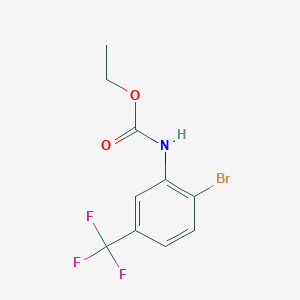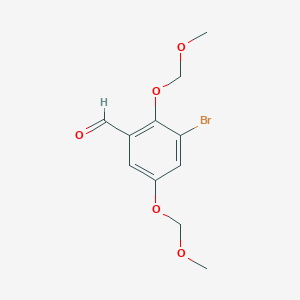
3-Bromo-2,5-bis(methoxymethoxy)benzaldehyde
Descripción general
Descripción
3-Bromo-2,5-bis(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C11H13BrO5 It is characterized by the presence of a bromine atom and two methoxymethoxy groups attached to a benzaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,5-bis(methoxymethoxy)benzaldehyde typically involves the bromination of 2,5-dimethoxymethoxy benzaldehyde. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2,5-bis(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Bromo-2,5-bis-methoxymethoxy benzoic acid.
Reduction: 3-Bromo-2,5-bis-methoxymethoxy benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Bromo-2,5-bis(methoxymethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2,5-bis(methoxymethoxy)benzaldehyde involves its interaction with specific molecular targets. The bromine atom and methoxymethoxy groups play a crucial role in its reactivity and binding affinity. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various reaction intermediates. These intermediates can then participate in further chemical transformations, depending on the reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2-methoxybenzaldehyde: Similar structure but with only one methoxymethoxy group.
5-Bromo-2-(methoxymethoxy)benzaldehyde: Similar structure but with the bromine atom in a different position.
3-Bromo-2,5-dimethoxybenzaldehyde: Similar structure but with methoxy groups instead of methoxymethoxy groups.
Uniqueness
3-Bromo-2,5-bis(methoxymethoxy)benzaldehyde is unique due to the presence of two methoxymethoxy groups, which enhance its solubility and reactivity. This makes it a valuable intermediate in organic synthesis and a useful probe in biological studies .
Propiedades
Fórmula molecular |
C11H13BrO5 |
|---|---|
Peso molecular |
305.12 g/mol |
Nombre IUPAC |
3-bromo-2,5-bis(methoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C11H13BrO5/c1-14-6-16-9-3-8(5-13)11(10(12)4-9)17-7-15-2/h3-5H,6-7H2,1-2H3 |
Clave InChI |
JOQKYHKFIBYQMR-UHFFFAOYSA-N |
SMILES canónico |
COCOC1=CC(=C(C(=C1)Br)OCOC)C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

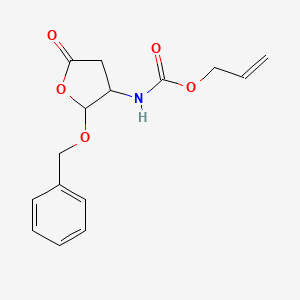
![6-hydroxy-2,2-dimethyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B8308087.png)
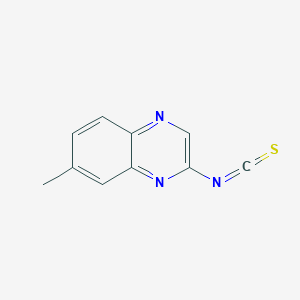
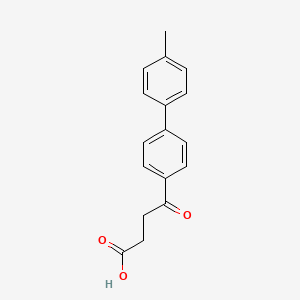
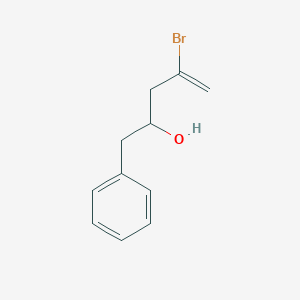
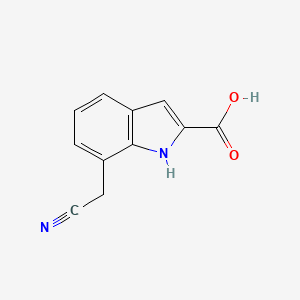
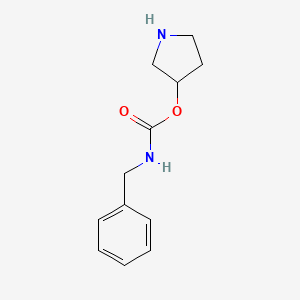
![Ethyl 4-chloro-2-[(cyclohexyloxy)imino]-3-oxobutanoate](/img/structure/B8308129.png)
![4-{[7-(Methylsulfonyl)-3,4-dihydro-2H-chromen-2-YL]methyl}morpholine](/img/structure/B8308135.png)
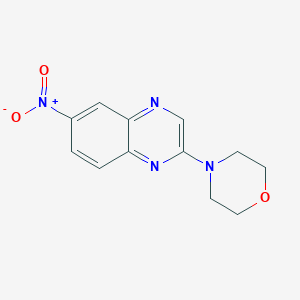
![2-Amino-7-ethyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-d]azepine](/img/structure/B8308143.png)
![N,N-dimethylspiro[indoline-3,4'-piperidine]-1-carboxamide](/img/structure/B8308156.png)
